molecular formula C19H16ClN3O3S2 B2776615 Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate CAS No. 864919-40-4

Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2776615
CAS RN: 864919-40-4
M. Wt: 433.93
InChI Key: JDSLJHXFQGJISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C19H16ClN3O3S2 and its molecular weight is 433.93. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research demonstrates the potential of derivatives of the Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate compound in serving as antimicrobial agents. Studies have synthesized new compounds related to this structure, showing significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. These findings suggest the compound's derivatives could be pivotal in developing new antimicrobial treatments (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Synthesis of Heterocyclic Systems

The compound has also been utilized as a precursor in the synthesis of complex heterocyclic systems. Research into its derivatives has led to the creation of new compounds with potential applications in medicinal chemistry and drug development. These synthetic pathways offer insights into the versatility and reactivity of the compound, opening avenues for the discovery of novel therapeutic agents (Sah, P., Bidawat, P., Seth, M., & Gharu, C. P., 2014).

Structural and Thermal Analysis

The structural and thermal behaviors of crystals based on derivatives of Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate have been thoroughly analyzed. These studies provide valuable information on the physical properties of these compounds, including melting points, decomposition temperatures, and crystal structures. Such data are crucial for understanding the stability and applicability of these compounds in various scientific and industrial contexts (Shen, X.‐q., Li, Z., Zhang, H.‐y., Qiao, H.‐B., Wu, Q.‐A., Wang, H., & Zu, Y., 2005).

Environmental Degradation Studies

The degradation of chlorimuron-ethyl, a compound structurally related to Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate, by Aspergillus niger has been investigated. This study highlights the environmental impact of such compounds and the role of microbial species in their breakdown. Understanding the degradation pathways can inform environmental management practices and the development of bioremediation strategies to mitigate the effects of chemical pollutants (Sharma, S. B., Banerjee, K., & Choudhury, P., 2012).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that this compound might interact with its targets by inhibiting their activity, leading to changes in cellular function.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

A compound with a similar structure, ethyl 2-(3-chlorophenyl)acetate, has been found to have high gi absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that this compound might have a similar effect, leading to inhibition of cellular function and potential anticancer activity.

properties

IUPAC Name

ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S2/c1-2-26-18(25)12-7-9-13(10-8-12)21-16(24)11-27-19-22-17(23-28-19)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSLJHXFQGJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate

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